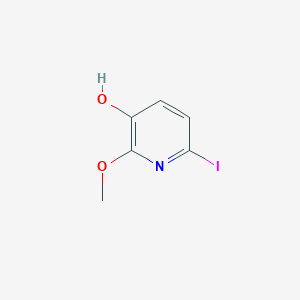

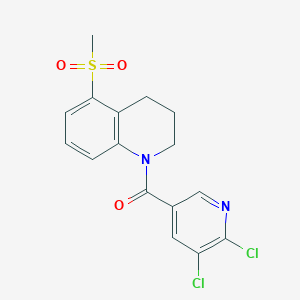

![molecular formula C18H19N5OS B2367172 2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 898624-56-1](/img/structure/B2367172.png)

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process is used to create a series of 1,2,3-triazole hybrids containing amine-ester functionality .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing scaffolds is unique, with two carbon and three nitrogen atoms in the five-membered aromatic azole chain . These compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse. For example, a series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized using a Cu (I) catalyzed [3+2] dipolar cycloaddition .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-containing compounds can vary widely. For example, the amino derivative 5 displays the highest thermal stability of the neutral compounds (241 °C), while the nitro derivative 7 (188 °C), azido derivative 6 (152 °C) and especially the diazene bridged derivative 8 (128 °C) are significantly less thermally stable .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Potential

A study by Chalenko et al. (2019) explored the synthesis of new pyrolin derivatives related to 2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide, emphasizing the significant synthetic and pharmacological potential of 1,2,4-triazol derivatives. These derivatives exhibit anti-exudative properties, with some compounds surpassing the reference drug in activity. This suggests their potential in developing more effective and less toxic pharmaceuticals (Chalenko et al., 2019).

Structural Elucidation and Antimicrobial Screening

Another study by MahyavanshiJyotindra et al. (2011) focused on synthesizing and characterizing N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds underwent antimicrobial screening, showing that derivatives containing the 1,2,4-triazole ring system, similar to the chemical structure , can exhibit various biological activities, including antibacterial and antifungal properties (MahyavanshiJyotindra et al., 2011).

Antitumor Activity

The research by Hu et al. (2008) demonstrated the synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, including structures similar to 2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide. These compounds were evaluated for their in vitro antitumor activity, highlighting the potential of such derivatives in cancer treatment (Hu et al., 2008).

Antiviral and Virucidal Activity

Wujec et al. (2011) synthesized 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives and assessed their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. Some derivatives showed potential in reducing viral replication, indicating the versatility of such compounds in antiviral research (Wujec et al., 2011).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on 1,2,4-triazole-containing compounds are promising. Due to their notable therapeutic importance, there is significant interest in 1,2,3-triazole among the abundant pool of readily available bioactive compounds . Further investigations on this scaffold to harness its optimum antibacterial potential are useful . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Propiedades

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-13-7-9-15(10-8-13)20-17(24)12-25-18-22-21-16(23(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMQDDJVXBUXAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367089.png)

![3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2367094.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one](/img/structure/B2367097.png)

![N-(4-butylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2367098.png)

![5-(Iodomethyl)-6-azaspiro[3.4]octan-7-one](/img/structure/B2367106.png)

![5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2367107.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B2367110.png)